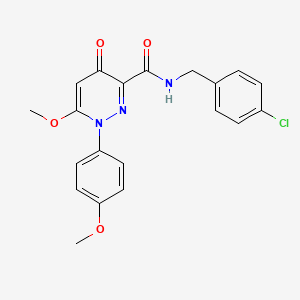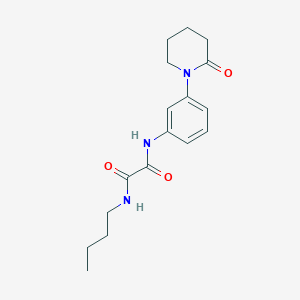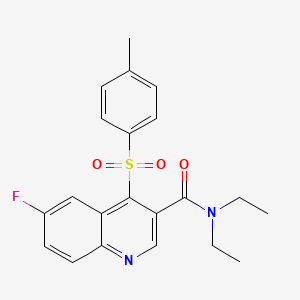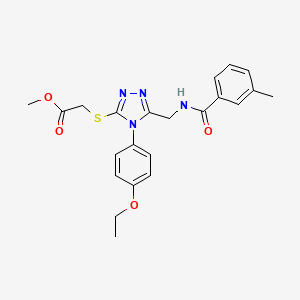![molecular formula C20H14O6 B2422853 8-(7-ethoxybenzofuran-2-yl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one CAS No. 637753-42-5](/img/structure/B2422853.png)
8-(7-ethoxybenzofuran-2-yl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of [1,3]dioxolo[4,5-g]chromen-8-ones starts from benzo[d][1,3]dioxol-5-ol which is reacted with 3-bromopropanoic acid followed by the reaction of oxalyl chloride to afford 6,7-dihydro-8H-[1,3]dioxolo[4,5-g]chromen-8-one . The aldol condensation of the later compound with aromatic aldehydes leads to the formation of the title compounds .
Molecular Structure Analysis
The molecular structure of [1,3]dioxolo[4,5-g]chromen-8-ones can be analyzed using IR and 1H-NMR spectroscopy . For example, the IR spectrum shows a peak at 1665 cm-1, corresponding to the C=O bond . The 1H-NMR spectrum provides information about the hydrogen atoms in the molecule .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of [1,3]dioxolo[4,5-g]chromen-8-ones include the reaction of benzo[d][1,3]dioxol-5-ol with 3-bromopropanoic acid, followed by the reaction with oxalyl chloride . The aldol condensation of the resulting compound with aromatic aldehydes leads to the formation of the title compounds .
Physical And Chemical Properties Analysis
The physical and chemical properties of [1,3]dioxolo[4,5-g]chromen-8-ones can be analyzed using various spectroscopic techniques. For example, the IR spectrum shows a peak at 1665 cm-1, corresponding to the C=O bond . The 1H-NMR spectrum provides information about the hydrogen atoms in the molecule .
Wissenschaftliche Forschungsanwendungen
Anti-Tumor Activity
Benzofuran compounds, which include the compound , have shown strong anti-tumor activities . They can inhibit the growth of tumor cells, making them potential candidates for cancer treatment.
Antibacterial Activity
Benzofuran derivatives have demonstrated significant antibacterial properties . They can inhibit the growth of bacteria, which could be useful in treating bacterial infections.
Anti-Oxidative Activity
These compounds also possess anti-oxidative properties . They can neutralize harmful free radicals in the body, potentially preventing oxidative stress-related diseases.
Anti-Viral Activity
Benzofuran compounds have shown anti-viral activities . They could potentially be used in the development of antiviral drugs.
Anticancer Activity
Chromanone, another family that our compound belongs to, has shown various biological activities such as anticancer . They can inhibit the growth of cancer cells, making them potential candidates for cancer treatment.
Anti-Inflammatory Activity
Chromanone derivatives have demonstrated anti-inflammatory properties . They can reduce inflammation in the body, which could be beneficial in treating inflammatory diseases.
Anticoagulant Activity
Chromanone derivatives have shown anticoagulant activities . They can prevent blood clots, which could be useful in preventing thrombosis.
Antidepressant Activity
Chromanone derivatives have also shown antidepressant activities . They can potentially be used in the treatment of depression.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
8-(7-ethoxy-1-benzofuran-2-yl)-[1,3]dioxolo[4,5-g]chromen-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O6/c1-2-22-14-5-3-4-11-6-15(26-20(11)14)13-8-19(21)25-16-9-18-17(7-12(13)16)23-10-24-18/h3-9H,2,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVRVXPPDZRVUSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=C2)C3=CC(=O)OC4=CC5=C(C=C34)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2422770.png)
![N'-(2-furylcarbonyl)naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B2422771.png)
![2-Chloro-N-[(1,1-dioxo-1,2-thiazolidin-3-yl)methyl]acetamide](/img/structure/B2422772.png)





![N-(4-bromophenyl)-2-((4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2422780.png)
![Ethyl 5-thia-2-azaspiro[3.4]octane-8-carboxylate](/img/structure/B2422782.png)


![[4-[(E)-2-cyano-3-(2-fluoroanilino)-3-oxoprop-1-enyl]-2-ethoxyphenyl] naphthalene-1-carboxylate](/img/structure/B2422792.png)
![1-({4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl}methyl)pyrrolidine](/img/structure/B2422793.png)